5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid CAS number search
5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid CAS number search
An In-depth Technical Guide to 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this document leverages established chemical principles and data from analogous structures to offer a detailed exploration of its synthesis, physicochemical properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar scaffolds in their work.
Introduction: The Significance of Substituted Nitrobenzoic Acids
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, with the strategic placement of various functional groups on the aromatic ring leading to a diverse array of pharmacological activities. The nitrobenzoic acid scaffold, in particular, serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both a carboxylic acid and a nitro group allows for a multitude of chemical transformations, making these compounds valuable precursors for complex molecules with desired biological activities.
The specific compound of interest, 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS Number: 1000018-43-8), incorporates a 4-methylpiperidine moiety, a common feature in many approved drugs. The piperidine ring is valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy. This guide will provide a detailed examination of this molecule, offering insights into its synthesis and potential as a scaffold for novel therapeutics.
Physicochemical Properties
Due to the limited availability of experimental data for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, the following table summarizes its predicted physicochemical properties, based on its structure and data from analogous compounds.
| Property | Predicted Value |
| CAS Number | 1000018-43-8 |
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.28 g/mol |
| Appearance | Expected to be a solid, likely a crystalline powder. |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol, with limited solubility in water. |
| pKa | The carboxylic acid is expected to have a pKa in the range of 3-4, while the tertiary amine of the piperidine ring is expected to have a pKa in the range of 8-9. |
| LogP | Estimated to be in the range of 2-3, indicating moderate lipophilicity. |
Synthesis and Mechanism
A plausible and efficient method for the synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for aryl halides that are activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[1][2]
Proposed Synthetic Workflow
The proposed synthesis involves the reaction of a 5-halo-2-nitrobenzoic acid (where the halogen is typically fluorine or chlorine for higher reactivity) with 4-methylpiperidine in the presence of a base.
Caption: Proposed synthetic workflow for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid.
Detailed Experimental Protocol (Prophetic)
Materials:
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5-Fluoro-2-nitrobenzoic acid (1 equivalent)
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4-Methylpiperidine (1.2 equivalents)
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Potassium carbonate (K2CO3) (2 equivalents)
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Dimethyl sulfoxide (DMSO) (solvent)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a stirred solution of 5-fluoro-2-nitrobenzoic acid in DMSO, add potassium carbonate.
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Add 4-methylpiperidine to the mixture.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl to precipitate the product.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[3]
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Addition of the Nucleophile: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the carbon atom bearing the fluorine atom on the aromatic ring. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group.
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Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid offers several avenues for further chemical modification, making it a valuable scaffold for creating libraries of compounds for drug screening.
Key Reactive Sites and Derivatization Potential
Caption: Potential derivatization pathways for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid.
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The Nitro Group: The nitro group can be readily reduced to an amino group using various standard methods, such as catalytic hydrogenation (e.g., H2 over Pd/C).[3] This transformation is a pivotal step in the synthesis of many biologically active molecules, as the resulting aniline can undergo a wide range of further reactions, including diazotization, acylation, and sulfonylation.
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The Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for modification. It can be converted to esters, amides, or acid chlorides, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Amide coupling with various amines is a particularly common strategy in drug discovery to generate compound libraries.
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The Piperidine Moiety: The 4-methylpiperidine group contributes to the molecule's solubility and three-dimensional shape. While generally stable, the tertiary amine can be quaternized. The methyl group also provides a specific stereochemical feature that can influence binding to biological targets.
Potential Therapeutic Applications
Given its structural motifs, derivatives of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid could be explored for a variety of therapeutic targets. For instance, a closely related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as an inhibitor of SIRT6, a target for diabetes treatment.[2][4] This suggests that the broader class of molecules may have potential in metabolic diseases. Furthermore, the piperidine scaffold is a common feature in central nervous system (CNS) active drugs.[5]
Safety and Handling
| Hazard Category | Recommendations |
| GHS Hazard Statements (Anticipated) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator is recommended if dust is generated. |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases. |
| First Aid | If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a poison center or doctor if you feel unwell. |
Conclusion
5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its synthesis is accessible through established nucleophilic aromatic substitution chemistry. The presence of multiple functional groups provides a rich platform for the generation of diverse chemical libraries. While further experimental validation of its properties and biological activities is required, this technical guide provides a solid foundation for researchers and scientists to begin exploring the utility of this and related compounds in the development of novel therapeutics.
References
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